

The Evolutionary Conservation of CALP1: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium-like protein 1 (CALP1), also known as Calbrain or Calcium-binding protein 1 (CABP1), is a member of the calmodulin superfamily of calcium-binding proteins. It plays a crucial role in intracellular calcium signaling, a ubiquitous and versatile signaling mechanism that governs a myriad of cellular processes. The evolutionary conservation of CALP1 across diverse species underscores its fundamental biological importance and highlights its potential as a therapeutic target. This technical guide provides a comprehensive exploration of the evolutionary conservation of CALP1, detailing its signaling pathways, experimental methodologies for its study, and quantitative data on its sequence conservation.

Data Presentation: Evolutionary Conservation of CALP1

The evolutionary conservation of **CALP1** was assessed by comparing the amino acid sequences of its orthologs from five vertebrate species: Homo sapiens (Human), Pan troglodytes (Chimpanzee), Mus musculus (Mouse), Danio rerio (Zebrafish), and Xenopus tropicalis (Western clawed frog). The protein sequences were retrieved from the UniProt and NCBI databases. A multiple sequence alignment was performed using Clustal Omega, and the percentage identity matrix was calculated.



Species	Homo sapiens	Pan troglodytes	Mus musculus	Danio rerio	Xenopus tropicalis
Homo sapiens	100%	99.5%	98.6%	76.8%	85.9%
Pan troglodytes	99.5%	100%	98.2%	76.4%	85.4%
Mus musculus	98.6%	98.2%	100%	77.2%	86.8%
Danio rerio	76.8%	76.4%	77.2%	100%	75.5%
Xenopus tropicalis	85.9%	85.4%	86.8%	75.5%	100%

Table 1: Percentage Identity Matrix of **CALP1** Orthologs. The table displays the percentage of identical amino acid residues between the **CALP1** protein sequences of the listed species.

The high degree of sequence identity, particularly among mammals (human, chimpanzee, and mouse show over 98% identity), strongly suggests a conserved three-dimensional structure and, consequently, a conserved function throughout vertebrate evolution. The significant, albeit lower, identity with zebrafish and frog orthologs indicates that the core functions of **CALP1** were established early in vertebrate evolution.

Experimental Protocols

The study of **CALP1**'s evolutionary conservation and function involves a variety of molecular and cellular techniques. Below are detailed methodologies for key experiments.

Multiple Sequence Alignment and Phylogenetic Analysis

This protocol outlines the computational steps to assess the evolutionary relationship between **CALP1** orthologs.

Objective: To align the amino acid sequences of **CALP1** from different species and infer their evolutionary history.



Methodology:

- Sequence Retrieval: Obtain the FASTA formatted protein sequences of CALP1 orthologs from public databases such as --INVALID-LINK-- or --INVALID-LINK--.
- Multiple Sequence Alignment:
 - Utilize a multiple sequence alignment tool such as --INVALID-LINK-- or --INVALID-LINK--.
 - Paste the retrieved FASTA sequences into the input box.
 - Execute the alignment with default parameters. The algorithm will identify conserved regions and introduce gaps to maximize alignment scores.
- Phylogenetic Tree Construction:
 - The output of the multiple sequence alignment (in a format like ClustalW or PHYLIP) can be used to generate a phylogenetic tree.
 - Use an online tool like "Simple Phylogeny" on the Clustal Omega results page or dedicated software like MEGA or PhyML.
 - Select a substitution model (e.g., JTT, WAG) and a tree-building method (e.g., Neighbor-Joining, Maximum Likelihood).
 - The resulting tree visually represents the inferred evolutionary relationships.

Co-Immunoprecipitation (Co-IP) to Identify CALP1-Interacting Proteins

This protocol describes a method to identify proteins that physically interact with **CALP1** within a cell.

Objective: To isolate and identify proteins that form a complex with **CALP1**.

Methodology:

Cell Lysis:



- Culture cells expressing endogenous or tagged CALP1.
- Wash cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
 - Centrifuge and transfer the supernatant to a new tube.
 - Add a primary antibody specific to CALP1 (or the tag) and incubate overnight at 4°C with gentle rotation.
 - Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
- Washing and Elution:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads 3-5 times with lysis buffer to remove non-specific binding proteins.
 - Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
- Analysis:
 - Separate the eluted proteins by SDS-PAGE.
 - Analyze the proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

Western Blotting for CALP1 Expression Analysis



This protocol details the detection of **CALP1** protein in a sample.

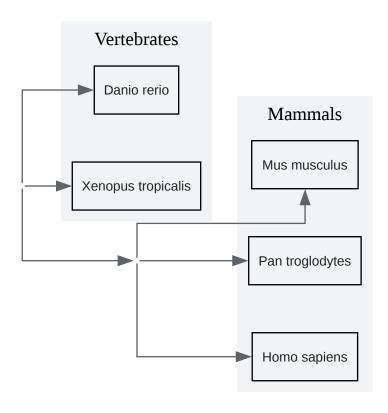
Objective: To determine the presence and relative abundance of **CALP1** protein.

Methodology:

- Protein Extraction: Prepare protein lysates from cells or tissues as described in the Co-IP protocol.
- SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to
 CALP1 overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein using an enhanced chemiluminescence (ECL) substrate and imaging system.

Mandatory Visualization Phylogenetic Tree of CALP1 Orthologs



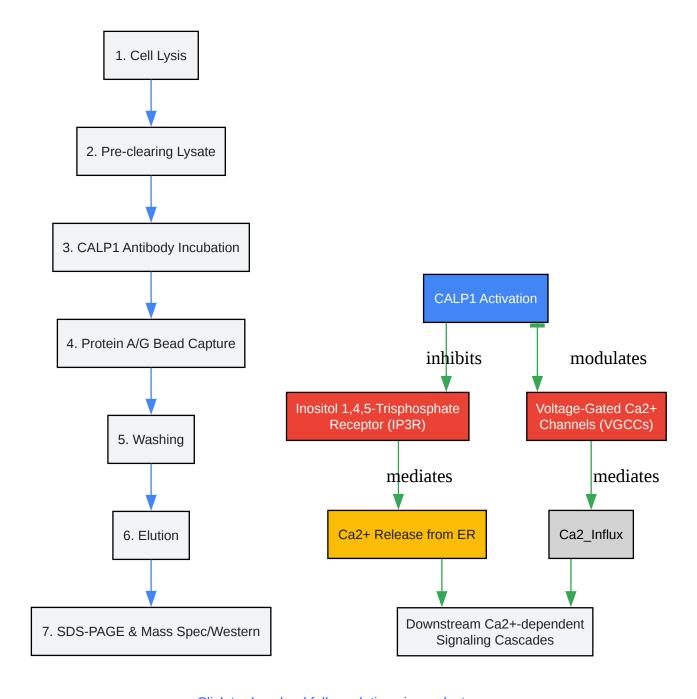


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Caption: Phylogenetic tree of CALP1 orthologs.

Experimental Workflow: Co-Immunoprecipitation





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